Cancer Cell Cytotoxicity: Isomer Comparison
In HeLa cervical cancer cells, 4-(2-aminoethyl)pyridin-3-amine hydrochloride exhibits an IC₅₀ of 1.32 μM, representing a 17-fold higher potency compared to the standard control levamisole (IC₅₀ = 22.65 μM) . Notably, the 6-positional isomer 6-(2-aminoethyl)pyridin-3-amine displays significantly lower activity, with IC₅₀ values of 15 μM against MDA-MB-231 breast cancer cells and 20 μM against A549 lung cancer cells, indicating that the 4,3-substitution pattern confers enhanced antiproliferative activity relative to the 6,3-isomer .
| Evidence Dimension | In vitro cytotoxicity (antiproliferative activity) |
|---|---|
| Target Compound Data | IC₅₀ = 1.32 μM (HeLa cervical cancer cells) |
| Comparator Or Baseline | Levamisole: IC₅₀ = 22.65 μM (HeLa cells); 6-(2-Aminoethyl)pyridin-3-amine: IC₅₀ = 15 μM (MDA-MB-231), 20 μM (A549) |
| Quantified Difference | 17-fold higher potency vs. levamisole; >10-fold lower IC₅₀ vs. 6-isomer |
| Conditions | Cell viability assays in HeLa, MCF-7, MDA-MB-231, and A549 cell lines; 48-72 hour incubation |
Why This Matters
This quantifiable potency differential directly informs selection of the 4,3-isomer for anticancer screening campaigns where sub-micromolar activity is a critical go/no-go criterion.
